

A Technical Guide to beta-L-Mannopyranose: Physical Characteristics and Experimental Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-L-mannopyranose*

Cat. No.: B8666706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **beta-L-mannopyranose**. It includes tabulated quantitative data, detailed experimental protocols for its characterization, and a visualization of the analytical workflow for anomeric identification. This document is intended to serve as a valuable resource for researchers and professionals engaged in glycobiology, medicinal chemistry, and drug development.

Core Physical and Chemical Data

beta-L-Mannopyranose is the beta anomer of the L-enantiomer of mannose, a C-2 epimer of glucose. Its physical and chemical properties are crucial for its handling, characterization, and application in research and development.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₆	[1] [2]
Molar Mass	180.16 g/mol	[1] [2]
Melting Point	129-131 °C	[2]
Appearance	White to off-white powder or flakes	
Solubility	Soluble in water (100 mg/mL)	[2]
Specific Rotation ([α]D)	-14° (c=4, H ₂ O)	
IUPAC Name	(2S,3R,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	[1]
InChIKey	WQZGKKKJIJFFOK-YJRYQGEOSA-N	[1]
CAS Number	12773-34-1	[1]

Experimental Protocols

Anomeric Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, L-mannose exists as an equilibrium mixture of its α and β anomers. NMR spectroscopy is a powerful technique for the identification and quantification of these forms.[\[3\]](#)

1. Sample Preparation

- Materials:

- L-Mannose sample (5-10 mg)
- Deuterium oxide (D₂O, 99.9%)
- 5 mm NMR tube

- Vial, pipette, and optional vortex mixer
- Protocol:
 - Weigh 5-10 mg of the L-mannose sample into a clean, dry vial.[3]
 - Add 0.5-0.7 mL of D₂O to the vial.
 - Gently agitate the vial to dissolve the sample completely. A vortex mixer can be used.
 - Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.[3]

- ¹H NMR Spectroscopy:
 - Objective: To identify and quantify the anomeric protons. The α-anomeric proton typically resonates downfield (higher ppm) compared to the β-anomeric proton.[3]
 - Parameters:
 - Number of scans: ≥ 16
 - Relaxation delay (d1): ≥ 5 times the longest T₁
- ¹³C NMR Spectroscopy:
 - Objective: To identify the anomeric carbons. The chemical shift of the anomeric carbon is sensitive to the anomeric configuration.
 - Parameters:
 - Proton-decoupled experiment
 - A sufficient number of scans is required due to the low natural abundance of ¹³C.

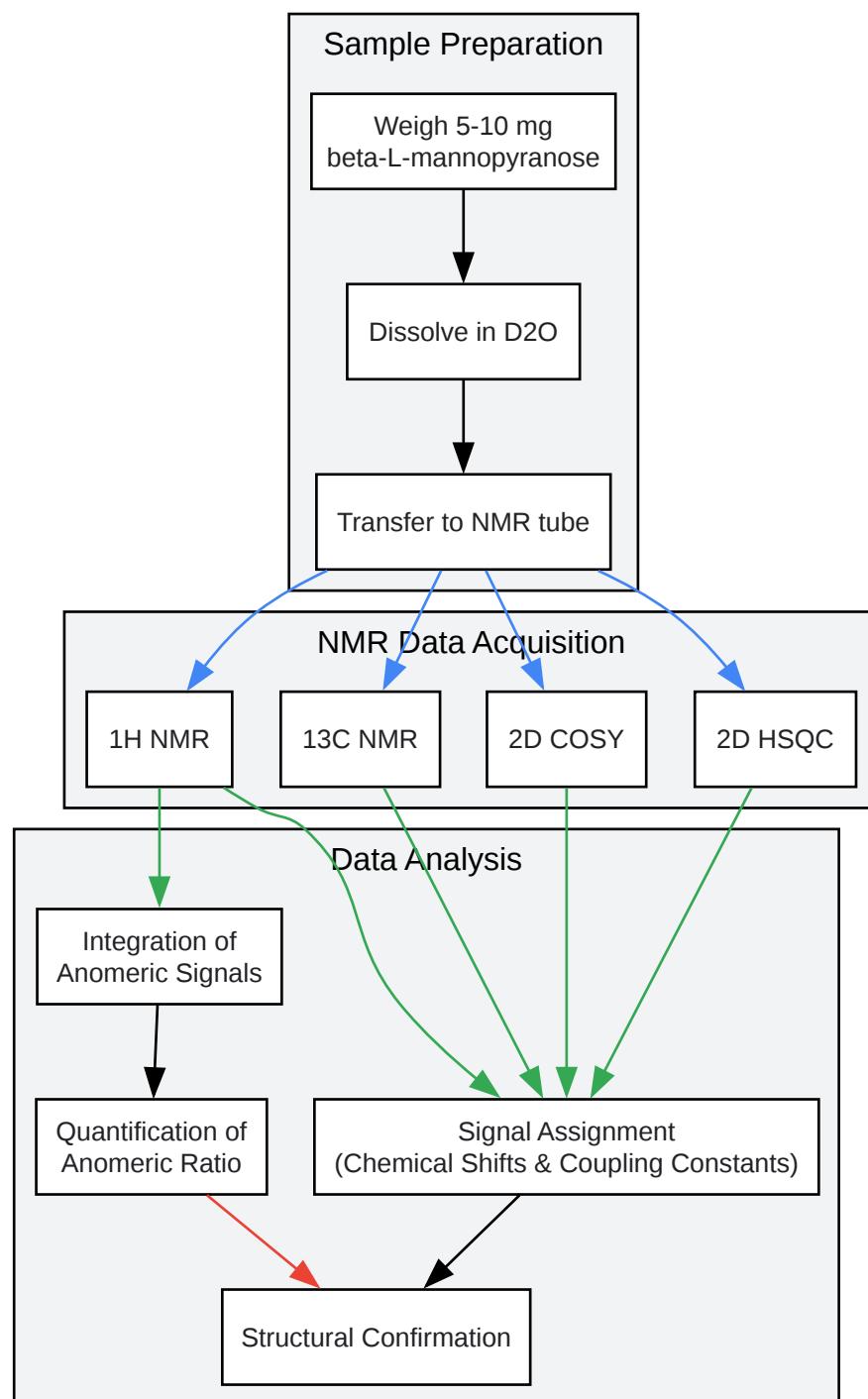
- 2D NMR Spectroscopy (COSY and HSQC):
 - Objective: To confirm connectivity and provide unambiguous assignment of proton and carbon signals for each anomer.[3]
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the H-1/H-2 correlation for each anomer.[3]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of the H-1/C-1 pair for both α and β forms.[3]

3. Data Processing and Analysis

- Apply appropriate window functions (e.g., exponential for ^1H , sine-squared for 2D) before Fourier transformation.[3]
- Integrate the signals of the anomeric protons in the ^1H NMR spectrum to determine the relative ratio of the α and β anomers in solution.[3]
- Analyze the chemical shifts and coupling constants. For mannose, the $^3\text{J}(\text{H}1, \text{H}2)$ coupling constants for both anomers are small (typically < 3 Hz), which can make unambiguous assignment based solely on this parameter challenging.[3] Therefore, the combined data from ^1H , ^{13}C , and 2D NMR is crucial for accurate characterization.

X-ray Crystallography

Obtaining a crystal structure provides definitive proof of the solid-state conformation. While a specific protocol for **beta-L-mannopyranose** is not readily available, a general workflow for small molecule crystallization can be adapted. A study on the crystallization of β -mannosidase with D-mannose provides a relevant example of co-crystallization involving a mannose derivative.[4]


General Crystallization Workflow:

- Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has limited but sufficient solubility.

- Supersaturation: Create a supersaturated solution of **beta-L-mannopyranose**. This can be achieved through methods such as slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or slow cooling of a saturated solution.
- Crystal Growth: Allow the supersaturated solution to stand undisturbed in a vibration-free environment. Crystal formation can take from hours to weeks.
- Crystal Harvesting and Mounting: Carefully extract the formed crystals and mount them on a goniometer head for X-ray diffraction analysis.
- Data Collection and Structure Refinement: Collect diffraction data using an X-ray diffractometer and process the data to determine the crystal structure.

Visualizations

The following diagrams illustrate key experimental workflows for the characterization of **beta-L-mannopyranose**.

[Click to download full resolution via product page](#)

NMR Experimental Workflow for Anomeric Characterization.

alpha-L-mannopyranose

Open-chain form
(aldehydo-L-mannose)

beta-L-mannopyranose

[Click to download full resolution via product page](#)

Anomeric Equilibrium of L-Mannose in Solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-L-mannopyranose | C₆H₁₂O₆ | CID 1549080 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization and preliminary X-ray crystallographic analysis of recombinant β -mannosidase from *Aspergillus niger* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to beta-L-Mannopyranose: Physical Characteristics and Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8666706#beta-l-mannopyranose-physical-characteristics-and-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com